N-(4-chlorophenyl)-2-{3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide
Description
This compound features a pyrimido[5,4-b]indole core substituted with a cyclopropyl-1,2,4-oxadiazole methyl group at position 3, an 8-methyl group, and a 4-oxo moiety. The acetamide side chain is linked to a 4-chlorophenyl group, which may enhance lipophilicity and target binding .
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-[3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-8-methyl-4-oxopyrimido[5,4-b]indol-5-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21ClN6O3/c1-14-2-9-19-18(10-14)22-23(32(19)11-20(33)28-17-7-5-16(26)6-8-17)25(34)31(13-27-22)12-21-29-24(30-35-21)15-3-4-15/h2,5-10,13,15H,3-4,11-12H2,1H3,(H,28,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBBQNOANOWFOAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C3=C2N=CN(C3=O)CC4=NC(=NO4)C5CC5)CC(=O)NC6=CC=C(C=C6)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21ClN6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-2-{3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide typically involves multiple steps, starting with the preparation of the core structures and subsequent functionalization.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain precise control over reaction conditions, such as temperature, pressure, and reagent concentrations .
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-2-{3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the oxadiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides of the compound, while substitution reactions can produce derivatives with various substituents on the chlorophenyl group .
Scientific Research Applications
N-(4-chlorophenyl)-2-{3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide has several scientific research applications:
Chemistry: The compound is studied for its unique chemical properties and potential as a building block for more complex molecules.
Biology: It is investigated for its biological activity, including potential antimicrobial and antitumor properties.
Medicine: Research explores its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and bacterial infections.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-2-{3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to the desired therapeutic effects. For example, it may inhibit the activity of certain kinases involved in cell proliferation, thereby exerting antitumor effects .
Comparison with Similar Compounds
Key Observations :
- The cyclopropyl group on the oxadiazole (target compound) may confer greater metabolic stability compared to ethyl or methyl substituents (e.g., ).
- Fluorophenyl or methoxyphenyl substituents () could alter solubility and target affinity relative to the chlorophenyl group.
Indole-Based Analogues (Non-Pyrimidoindole Core)
describes indole derivatives with acetamide side chains and variable aryl substituents:
Key Observations :
- Nitro or pyridyl groups () may increase polarity but reduce membrane permeability relative to chlorophenyl.
Research Findings and Trends
- Synthetic Challenges : Low yields (6–17% in ) are common for such complex heterocycles, necessitating optimized protocols.
- Structure-Activity Relationships (SAR) :
- Biological Potential: While explicit data are lacking, analogues in show anticancer activity via Bcl-2/Mcl-1 inhibition or apoptosis induction, suggesting a plausible mechanism for the target compound.
Biological Activity
N-(4-chlorophenyl)-2-{3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide is a complex compound that has garnered attention for its potential biological activities. This article reviews its biological activity based on recent studies and findings.
Chemical Structure and Properties
The compound features a unique structure that includes:
- A 4-chlorophenyl group
- A cyclopropyl moiety attached to a 1,2,4-oxadiazole
- An 8-methyl pyrimidine derivative
This structural complexity is believed to contribute to its diverse biological effects.
The mechanism of action of this compound involves interactions with various molecular targets. It has been shown to inhibit specific enzymes and receptors related to inflammatory pathways and cancer cell proliferation.
Antiproliferative Effects
Recent studies have demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines.
Key Findings:
- The compound showed selective cytotoxicity against A549 lung cancer cells with an IC50 value lower than 3.9 µg/mL.
- In comparison with standard treatments such as cisplatin (IC50 = 26.00 ± 3.00 µg/mL), the compound demonstrated superior efficacy in inhibiting cancer cell growth .
| Compound | Cell Line | IC50 (µg/mL) | Comparison |
|---|---|---|---|
| N-(4-chlorophenyl)-2-{...} | A549 | < 3.9 | Superior to cisplatin |
| Cisplatin | A549 | 26.00 ± 3.00 | Reference |
COX Inhibition
The compound also exhibits inhibitory effects on cyclooxygenases (COX), which are key enzymes in the inflammatory process.
Inhibition Data:
- COX-1 Inhibition: 59.52%
- COX-2 Inhibition: 50.59%
These percentages indicate a strong potential for anti-inflammatory applications .
Case Studies
In vitro studies using NIH/3T3 mouse embryonic fibroblast cells indicated that while the compound was effective against cancer cells, it displayed minimal cytotoxicity towards healthy cells at effective concentrations. This selectivity is crucial for developing therapeutic agents with reduced side effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
